molecular formula C10H12ClNO4S B5766358 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid

4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid

Cat. No. B5766358
M. Wt: 277.73 g/mol
InChI Key: ZQUIOPNEGHXHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid, also known as CP-690,550, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was initially developed as a treatment for autoimmune diseases, particularly rheumatoid arthritis, but has since shown promise in a variety of other conditions. In

Scientific Research Applications

4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid has been extensively studied for its potential therapeutic applications in autoimmune diseases. It was initially developed as a treatment for rheumatoid arthritis and has shown promising results in clinical trials. It has also been studied for its potential use in other autoimmune conditions such as lupus, multiple sclerosis, and psoriasis. Additionally, 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid has shown promise in the treatment of transplant rejection and inflammatory bowel disease.

Mechanism of Action

4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid works by inhibiting the activity of Janus kinase (JAK) enzymes, specifically JAK3. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which play a key role in the immune response. By inhibiting JAK3, 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid reduces the activity of T cells, which are involved in the inflammatory response. This results in a decrease in inflammation and a reduction in autoimmune symptoms.
Biochemical and Physiological Effects
4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to reduce the production of antibodies, which are involved in autoimmune diseases. It has also been shown to reduce the activity of dendritic cells, which play a key role in the immune response. Additionally, 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid has been shown to have a positive effect on bone density, which is often compromised in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid in lab experiments is its specificity for JAK3. This allows researchers to target a specific pathway and minimize off-target effects. Additionally, 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid has been shown to have a favorable safety profile in clinical trials. However, one limitation is that it may not be effective in all autoimmune diseases, as the underlying mechanisms can vary.

Future Directions

There are a number of future directions for research on 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid. One area of interest is its potential use in combination therapies with other drugs. Additionally, there is ongoing research into the use of 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid in other autoimmune diseases, such as lupus and multiple sclerosis. Another area of interest is the potential use of 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid in the treatment of certain cancers, as JAK enzymes are also involved in cancer cell growth and proliferation. Finally, there is ongoing research into the development of new JAK inhibitors with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid involves several steps, beginning with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-isopropylamine to form the corresponding amide. The amide is then treated with sulfur trioxide to form the sulfonamide, which is subsequently reduced with sodium borohydride to yield 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid.

properties

IUPAC Name

4-chloro-3-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUIOPNEGHXHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[(isopropylamino)sulfonyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.